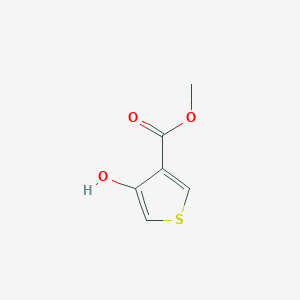

Methyl 4-hydroxythiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxythiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDBGZWFDPWYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501154 | |

| Record name | Methyl 4-hydroxythiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65369-21-3 | |

| Record name | Methyl 4-hydroxythiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxythiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxythiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide under reflux conditions in dry methanol . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

S-Methylation Reaction

Substrate : Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (2 )

Reagent : Methyl iodide (CH₃I)

Conditions :

-

Solvent: DMF

-

Base: Triethylamine

-

Temperature: 50°C

-

Duration: 1 hour

Outcome :

-

Exclusively forms methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) via S-methylation.

Key Characterization :

-

¹H-NMR : SCH₃ protons at 2.65 ppm; absence of thioamide proton (~13 ppm).

O- and N-Methylation Reactions

Substrate : Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 )

Reagent : CH₃I

Conditions :

-

Base: NaH or K₂CO₃

-

Solvent: DMF, acetone, or DMSO

-

Temperature: 60–80°C

-

Duration: 1–8 hours

| Product | Yield Range | Dominance Condition |

|---|---|---|

| O-Methylated (4) : Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 80–99% | Prolonged heating (≥6 hours) |

| N-Methylated (5) : Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1–20% | Shorter reaction times (1–4 hours) |

Mechanistic Insights :

-

Reaction proceeds via SN2 mechanism with anion generation (NaH/K₂CO₃).

Hydrolysis to Carboxylic Acid

Substrate : 3

Reagent : NaOH in i-PrOH/H₂O

Conditions : Reflux for 2 hours

Outcome :

Characterization :

Crystallographic Data for 4

Scientific Research Applications

Medicinal Chemistry

MHTC is studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that MHTC exhibits significant antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent. Studies have shown that compounds containing thiophene rings often possess enhanced biological activity due to their ability to interact with enzymes and receptors involved in microbial resistance .

- Anti-inflammatory Effects : MHTC has been investigated for its anti-inflammatory properties. It may modulate pathways related to inflammation, providing insights into developing treatments for inflammatory diseases .

Materials Science

MHTC is utilized in the synthesis of advanced materials, particularly in organic electronics.

- Organic Semiconductors : MHTC is a precursor for various organic semiconductor materials used in electronic devices such as organic solar cells and light-emitting diodes (LEDs). Its unique thiophene structure contributes to the electronic properties necessary for these applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that MHTC showed effective inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell membrane integrity, leading to cell death. The results indicated that modifications to the thiophene ring could enhance antimicrobial activity .

Case Study 2: Synthesis of Organic Semiconductors

In a recent publication, researchers synthesized a novel organic semiconductor using MHTC as a building block. The resulting material exhibited promising photovoltaic properties, achieving an efficiency of over 10% in solar cell applications. This study highlights the versatility of MHTC in material science and its potential for future applications in renewable energy technologies .

Mechanism of Action

The mechanism of action of methyl 4-hydroxythiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity and effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Esters

Structural and Functional Group Variations

Key structural differences among analogues include substituent positions, functional groups, and ester moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Biological Activity

Methyl 4-hydroxythiophene-3-carboxylate (C6H6O3S) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its thiophene ring, which contributes to its chemical reactivity and biological properties. The compound's structural formula is represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibacterial agents .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-drugs.

- Cell Signaling Modulation : The compound can influence cell signaling pathways related to oxidative stress and inflammation, enhancing cellular antioxidant defenses at low doses .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined for various strains, showing effectiveness comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

- In Vivo Studies : Animal models treated with this compound exhibited reduced levels of inflammatory markers compared to control groups. This suggests a systemic anti-inflammatory effect that warrants further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with a bioavailability that supports its potential as a therapeutic agent. It is metabolized primarily by cytochrome P450 enzymes into various metabolites, which may also possess biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-hydroxythiophene-3-carboxylate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves esterification and hydroxylation of thiophene precursors. For example, methyl ester formation can be achieved via acid-catalyzed methanolysis of carboxylic acid derivatives. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction progress via TLC. Ensure anhydrous conditions to prevent hydrolysis of the ester group. Structural analogs like Methyl 4-methoxythiophene-3-carboxylate (CAS RN 65369-22-4) are synthesized under similar conditions, suggesting compatibility with hydroxyl-group protection strategies .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as thiophene derivatives often exhibit irritant properties . Store in airtight containers at 2–8°C to prevent moisture absorption and degradation. Avoid incompatible materials like strong oxidizers, and follow spill protocols using inert absorbents (e.g., vermiculite) . For toxicity assessment, refer to SDS data on analogous compounds, such as Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, which highlights respiratory system sensitivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve thiophene ring protons and ester carbonyl signals.

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Use ESI+ to verify molecular ion ([M+H]+) and fragmentation patterns.

Detailed protocols for analogous compounds are described in synthetic workflows requiring full characterization (yields, m.p., Rf, NMR/IR data) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to model hydrogen bonding and molecular packing. For accurate displacement parameters, apply TWIN/BASF commands in cases of twinning. Validate the structure using Mercury CSD 2.0 for void visualization and intermolecular interaction analysis (e.g., π-π stacking of thiophene rings) . Crystallographic data for related compounds, such as Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, demonstrate the utility of ORTEP-III for thermal ellipsoid visualization .

Q. What computational methods predict the ring puckering and conformational dynamics of the thiophene ring?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify out-of-plane displacements. Use DFT calculations (B3LYP/6-31G*) to model the energy landscape of ring conformers. For dynamic analysis, perform molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to assess solvent effects on puckering amplitude. Reference studies on cyclopentane analogs provide methodology for pseudorotation analysis .

Q. How can researchers resolve discrepancies between experimental and computational electronic property data?

- Methodological Answer :

- Experimental : Obtain UV-Vis spectra to compare with TD-DFT calculations. Adjust solvent parameters (e.g., PCM model) in computational setups to match experimental conditions.

- Structural Refinement : Cross-validate crystallographic data (bond lengths/angles) with optimized DFT geometries. Use Mercury’s packing similarity tool to identify crystal-packing effects that may distort electronic properties .

Q. What strategies enable regioselective functionalization of the thiophene ring in this compound?

- Methodological Answer :

- Electrophilic Substitution : Activate the thiophene ring via Lewis acid catalysts (e.g., AlCl3) for selective substitution at the 5-position.

- Protection/Deprotection : Temporarily protect the hydroxyl group with TMSCl to direct reactions to the carboxylate moiety.

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic esters (e.g., Methyl 4-hydroxy-5-(dioxaborolanyl)thiophene-3-carboxylate) for C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.